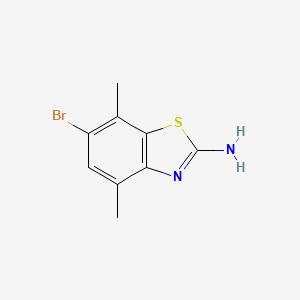

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine

Description

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-4-3-6(10)5(2)8-7(4)12-9(11)13-8/h3H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBSALFSVUNNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=C(S2)N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395832 | |

| Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-43-9 | |

| Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination with HBr/Acetic Acid

A traditional approach uses hydrobromic acid (HBr) in acetic acid as both the bromine source and solvent. The reaction proceeds via electrophilic substitution at the 6-position due to the directing effects of the methyl and amine groups.

Procedure :

Copper(II)-Catalyzed Bromination

Modern protocols employ CuBr₂ as a catalyst with iso-pentyl nitrite to enhance regioselectivity and reduce side reactions.

Procedure :

- Reagents : 4,7-Dimethyl-1,3-benzothiazol-2-amine (1 equiv), CuBr₂ (1.5 equiv), iso-pentyl nitrite (1.2 equiv).

- Conditions : Acetonitrile at 0°C for 1 hour, followed by room temperature stirring.

- Workup : Filtration, washing with water, and recrystallization from ethanol.

- Yield : 87%.

Multi-Step Synthesis from 2-Aminothiophenol Derivatives

Alternative routes construct the benzothiazole core from 2-aminothiophenol and substituted acetophenones, followed by bromination.

Cyclocondensation and Subsequent Bromination

Step 1 : Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

- Reagents : 2-Aminothiophenol, 4-methylacetophenone, H₂SO₄ in DMF.

- Conditions : Reflux for 4–7 hours.

- Yield : 73–80%.

Step 2 : Bromination

- Reagents : NBS (N-bromosuccinimide) or Br₂ in dichloromethane.

- Conditions : 0°C to room temperature, 2–4 hours.

- Yield : 68–72%.

Optimization Parameters and Mechanistic Insights

Solvent and Temperature Effects

Catalysts and Additives

- CuBr₂ enhances electrophilic substitution by stabilizing intermediates.

- Iso-pentyl nitrite generates nitrosonium ions, facilitating the formation of active brominating species.

Comparative Analysis of Methods

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| HBr/Acetic Acid | HBr, acetic acid | 70–75% | Low cost, simple setup | Long reaction time, corrosive conditions |

| CuBr₂/Iso-pentyl nitrite | CuBr₂, iso-pentyl nitrite | 87% | High yield, regioselective | Requires anhydrous conditions |

| Multi-Step Synthesis | NBS, H₂SO₄ | 68–72% | Flexible precursor modification | Multiple steps, lower overall yield |

Characterization and Quality Control

Industrial-Scale Considerations

- Continuous Flow Systems : Reduce reaction time and improve safety for bromine handling.

- Waste Management : HBr recovery systems mitigate environmental impact.

Emerging Methodologies

Recent advances explore photocatalytic bromination and microwave-assisted synthesis to enhance efficiency. For example, visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst achieve 80% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation might produce sulfoxides or sulfones.

Scientific Research Applications

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as an intermediate in the synthesis of biologically active molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is not well-documented. as a benzothiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors, through its heterocyclic structure. The bromine and methyl groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and two methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives.

Biological Activity

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique molecular structure that includes a bromine atom at the 6-position and two methyl groups at the 4th and 7th positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for synthesizing novel therapeutic agents.

- Molecular Formula : C9H9BrN2S

- Molecular Weight : 257.15 g/mol

- Structure : The compound's structure influences its reactivity and biological activity, with the bromine and methyl groups enhancing its interaction with various biological targets.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that this compound interacts with several enzymes and cellular pathways due to its heterocyclic structure. Key potential mechanisms include:

- Enzyme Modulation : The compound may influence enzyme activity, impacting biochemical pathways critical for cell proliferation and differentiation.

- Signaling Pathway Interference : It may modulate signaling cascades such as the MAPK/ERK pathway, which is essential in cancer progression and inflammation responses.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

Anticancer Activity

Studies have shown that benzothiazole derivatives possess significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A431 | TBD | Apoptosis induction |

| This compound | A549 | TBD | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it may reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing various benzothiazole derivatives highlighted the bioactivity of this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation and modulate inflammatory responses.

-

Comparative Analysis : Comparative studies with similar compounds demonstrated that the unique substitution pattern of this compound enhances its biological activity compared to other benzothiazole derivatives.

- Results : The presence of both bromine and methyl groups was found to increase binding affinity to biological targets.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine, and how do reaction parameters influence yield?

The synthesis typically involves bromination of a pre-formed benzothiazole scaffold. For example, bromine in glacial acetic acid is used to introduce bromine at position 6 of the benzothiazole ring. Key steps include:

- Reacting 4-methyl aniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by controlled bromine addition to form the brominated intermediate .

- Purification via recrystallization (ethanol or chloroform) to achieve high yields (70–90%) .

- Critical parameters : Reaction time (6–16 hours), temperature (reflux conditions), and stoichiometric control of bromine to avoid over-bromination .

Q. What spectroscopic methods are recommended for characterizing this compound?

Q. How can researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using disk diffusion or microdilution methods .

- Anticancer screening : Evaluate cytotoxicity against cancer cell lines (e.g., HepG2 hepatic carcinoma) via MTT assays .

- Anti-diabetic potential : Measure α-glucosidase or α-amylase inhibition in vitro .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to improve antimicrobial activity .

- Hydrazone derivatives : Condense with indene-diones to form indeno[1,2-c]pyrazol-4-ones, which show enhanced Type II diabetes inhibitory activity .

- Schiff base formation : React with aldehydes to generate imine-linked derivatives for improved solubility and target specificity .

Q. What strategies resolve contradictions in reported biological data across studies?

- Purity validation : Use HPLC or TLC to confirm compound homogeneity, as impurities (e.g., unreacted aniline) may skew bioactivity .

- Standardized assays : Adopt consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Mechanistic studies : Perform docking simulations to identify binding interactions with targets like α-glucosidase or cancer cell receptors .

Q. How does the bromine substituent influence the compound’s electronic and steric properties?

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Steric hindrance : The 4,7-dimethyl groups restrict rotational freedom, potentially improving binding affinity to hydrophobic enzyme pockets .

Methodological Recommendations

- Synthetic optimization : Use glacial acetic acid as a solvent for bromination to improve reaction control .

- Analytical rigor : Combine NMR, IR, and mass spectrometry for unambiguous structural confirmation .

- Biological assays : Include positive controls (e.g., acarbose for anti-diabetic tests) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.